2-Chloro-6-nitro-1H-indole
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Overview
Description
2-Chloro-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a chlorine atom at the second position and a nitro group at the sixth position on the indole ring, making it a unique and valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-nitro-1H-indole typically involves the nitration of 2-chloroindole. One common method is the reaction of 2-chloroindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-nitro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 2-Chloro-6-amino-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-nitro-1H-indole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Chloro-6-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chlorine atom can participate in electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitro-1H-indole: Lacks the chlorine atom, affecting its substitution reactions.
2-Bromo-6-nitro-1H-indole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
2-Chloro-6-nitro-1H-indole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H5ClN2O2 |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-6-nitro-1H-indole |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-3-5-1-2-6(11(12)13)4-7(5)10-8/h1-4,10H |
InChI Key |
SHSGHHJMFJVMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)Cl |
Origin of Product |
United States |
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